4-Iodo-6-phenyl-2,2'-bipyridine
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Overview
Description
4-Iodo-6-phenyl-2,2’-bipyridine is a bipyridine derivative characterized by the presence of an iodine atom at the 4-position and a phenyl group at the 6-position of the bipyridine core. Bipyridine compounds are known for their versatility and are extensively used in various fields such as coordination chemistry, material science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-phenyl-2,2’-bipyridine typically involves the coupling of appropriate pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 4-iodopyridine with 6-phenyl-2,2’-bipyridine boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of 4-Iodo-6-phenyl-2,2’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6-phenyl-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the bipyridine core.
Scientific Research Applications
4-Iodo-6-phenyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Biological Studies: The compound is used in the study of DNA interactions and as a potential therapeutic agent.
Material Science: It is employed in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-Iodo-6-phenyl-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. These complexes can interact with biological molecules such as DNA, leading to various biological effects. The bipyridine core can intercalate between DNA bases, while the metal center can form coordination bonds with nucleophilic sites on the DNA . This interaction can disrupt DNA function and lead to cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
6-Phenyl-2,2’-bipyridine: Lacks the iodine atom, which can affect its reactivity and coordination properties.
4,4’-Bipyridine: Lacks both the phenyl and iodine substituents, making it less versatile in forming metal complexes.
Uniqueness: 4-Iodo-6-phenyl-2,2’-bipyridine is unique due to the presence of both the iodine and phenyl groups, which enhance its reactivity and ability to form diverse metal complexes. These features make it particularly valuable in coordination chemistry and material science .
Properties
Molecular Formula |
C16H11IN2 |
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Molecular Weight |
358.18 g/mol |
IUPAC Name |
4-iodo-2-phenyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C16H11IN2/c17-13-10-15(12-6-2-1-3-7-12)19-16(11-13)14-8-4-5-9-18-14/h1-11H |
InChI Key |
NGRHRDNKUCAUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)I)C3=CC=CC=N3 |
Origin of Product |
United States |
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